Umbelliprenin
Overview
Description
Umbelliprenin is a terpene lactone . It is a natural product found in Ferula assa-foetida, Heracleum yungningense, and other organisms . It is also a bioactive constituent from the genus Ferula and has cytotoxic and apoptotic activity in a dose- and time-dependent manner .
Synthesis Analysis
Umbelliprenin is a prenylated coumarin synthesized by various Ferula species like F. szowitsiana . It has a structure close to that of auraptene, another prenylated coumarin from Ferula species .
Molecular Structure Analysis
The molecular structure of Umbelliprenin is C24H30O3 . The only difference between Umbelliprenin and auraptene is the higher length of the 7-prenyloxy chain which contains 15 instead of 10 carbons .
Chemical Reactions Analysis
Umbelliprenin has been found to have different pharmacological effects such as cytotoxic and apoptosis inducing activities . It has been observed that Umbelliprenin and some other phytochemicals show a dose-response relationship by hormesis phenomenon .
Physical And Chemical Properties Analysis
The physical and chemical properties of Umbelliprenin include its molecular structure (C24H30O3) and its occurrence in nature, particularly in Ferula species .
Scientific Research Applications
Antitumor and Anticancer Properties
Umbelliprenin has demonstrated significant antitumor and anticancer activities. Studies have shown its effectiveness in reducing tumor size and inhibiting angiogenesis and metastasis in various cancer models, including mammary tumors, gastric cancer, lung cancer, and colorectal cancer. It functions by modulating key signaling pathways like the Wnt signaling pathway and influencing the expression of proteins associated with cancer growth and migration, such as VEGF, MMP2, MMP9, and E-Cadherin. The compound also induces apoptosis in cancer cells through activation of caspases and inhibition of Bcl-2 family proteins (Rashidi et al., 2018) (Zhang et al., 2018) (Alizadeh et al., 2018).
Immune Response Modulation
Umbelliprenin has been shown to influence the immune response, particularly in cancer models. It increases the production of IFN-γ and TNF-α, which are crucial for antitumor immune responses, while reducing the levels of IL-10 and IL-4, associated with regulatory immune responses. This modulation of the immune system suggests a potential therapeutic role for umbelliprenin in enhancing the body's natural defenses against tumors (Khaghanzadeh et al., 2014).
Anti-inflammatory Properties
Umbelliprenin has shown potent anti-inflammatory effects in various studies. It inhibits lipoxygenase, a key enzyme in the inflammatory pathway, and reduces inflammation in animal models. This property makes it a potential candidate for treating inflammatory diseases (Iranshahi et al., 2009).
Potential in Cosmetic Applications
Research has also explored the use of umbelliprenin in cosmetic applications, particularly as a skin whitening agent. It shows promise in reducing melanogenesis, which is the process responsible for skin pigmentation. This application is based on its natural occurrence in plants like Anethum graveolens and Pimpinella anisum, which are used in traditional medicine and cosmetics (Taddeo et al., 2019).
Potential in Cardiovascular Health
Studies indicate that umbelliprenin might have a role in cardiovascular health, particularly in managing hypertension. Its effects on blood pressure were observed in animal models, where it demonstrated a potential to reduce systolic and diastolic blood pressure, suggesting its use in managing conditions like hypertension (Hashemzaei, 2020).
Future Directions
Future research about Umbelliprenin could focus on further exploring its pharmacological properties, particularly its anticancer properties . Additionally, the hormesis phenomenon observed in the induction/inhibition of apoptosis by natural compounds like Umbelliprenin could be a subject of future studies .
properties
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
Record name | Umbelliprenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Umbelliprenin | |
CAS RN |
23838-17-7, 532-16-1, 30413-87-7 | |
Record name | Umbelliprenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umbelliprenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbelliprenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbelliprenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UMBELLIPRENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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